![molecular formula C10H13ClN2OS B236997 (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride CAS No. 130841-70-2](/img/structure/B236997.png)
(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride, also known as DMPT hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride is not fully understood, but it is believed to act through the activation of the peroxisome proliferator-activated receptor (PPAR) pathway. This pathway is involved in the regulation of various physiological processes, including lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have various biochemical and physiological effects. In livestock, this compound hydrochloride has been shown to increase growth and feed intake, as well as improve the efficiency of nutrient utilization. In medicine, this compound hydrochloride has been studied for its potential anti-inflammatory and anti-cancer effects. This compound hydrochloride has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has several advantages for lab experiments, including its high purity and stability. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride. One potential direction is the development of more efficient synthesis methods for this compound hydrochloride. Another direction is the investigation of its potential use in the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and agriculture.
Conclusion:
In conclusion, this compound hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of (2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride involves the condensation of 3,5-dimethylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then purified by recrystallization from ethanol to obtain this compound hydrochloride in its pure form.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-3,5-Dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound hydrochloride has been shown to increase the growth and feed intake of livestock, making it a potential feed additive. In medicine, this compound hydrochloride has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, this compound hydrochloride has been studied for its potential use in the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
130841-70-2 |
---|---|
Molekularformel |
C10H13ClN2OS |
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1 |
InChI-Schlüssel |
CXHDSLQCNYLQND-XQRIHRDZSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl |
SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |
Kanonische SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |
Andere CAS-Nummern |
158511-47-8 |
Synonyme |
3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer SM 10661 SM-10661 SM-12502 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.